Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be achieved through various methods. One common approach involves the reaction of pyridin-2-ylmethanone with 3-(pyrimidin-2-ylamino)azetidine under specific conditions. For instance, the use of magnesium oxide nanoparticles as a catalyst has been shown to be effective . The reaction typically involves the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity are common strategies. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: TBHP, I2, and metal-free conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanones .
Scientific Research Applications
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. For instance, it has been shown to inhibit receptor tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are synthesized under similar conditions.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring and exhibit similar pharmacological activities.
Uniqueness
Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its combination of pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
pyridin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(11-4-1-2-5-14-11)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCZKZKEBDEBRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.